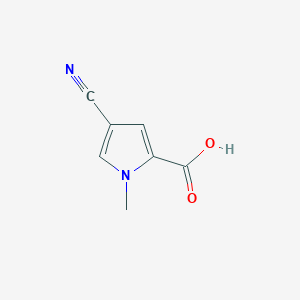

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

描述

4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 80242-24-6; molecular formula: C₇H₆N₂O₂) is a substituted pyrrole derivative characterized by a cyano group at the 4-position and a methyl group at the 1-position of the pyrrole ring. Its structural features include:

- SMILES: CN1C=C(C=C1C(=O)O)C#N

- InChIKey: LLTHJWLVXXYIQH-UHFFFAOYSA-N This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing cyano group, which enhances stability and modulates electronic properties. Its methyl substitution at the 1-position likely reduces intermolecular hydrogen bonding compared to non-methylated analogs, influencing solubility and crystallinity .

属性

IUPAC Name |

4-cyano-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-9-4-5(3-8)2-6(9)7(10)11/h2,4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTHJWLVXXYIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375961-42-4 | |

| Record name | 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Approach

The synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically begins with precursor molecules containing cyano and carboxylic acid functionalities. A common approach involves:

- Condensation Reaction : Cyanoacetanilide reacts with a suitable amine under reflux conditions.

- Cyclization : The intermediate undergoes cyclization to form the pyrrole ring structure.

Key Steps

Formation of Cyano Intermediate :

- Reactants: Cyanoacetanilide and methylamine.

- Conditions: Reflux in an organic solvent (e.g., ethanol or acetonitrile).

- Catalyst: Acidic or basic catalysts like p-toluenesulfonic acid or sodium ethoxide.

Optimized Laboratory Protocol

| Step | Reactants | Solvent | Catalyst | Temperature |

|---|---|---|---|---|

| Condensation | Cyanoacetanilide + Methylamine | Ethanol | Sodium ethoxide | 60–80°C |

| Cyclization | Intermediate | Acetonitrile | p-Toluenesulfonic acid | 100°C |

Industrial Production Methods

Industrial-scale synthesis of This compound is less documented but likely involves optimization of laboratory methods for higher yields and cost efficiency. Potential strategies include:

- Continuous Flow Reactors : These systems allow precise control over reaction parameters, improving product consistency.

- Catalyst Optimization : Use of more efficient catalysts such as transition metal complexes to enhance reaction rates.

- Solvent Recycling : Employing solvent recovery systems to reduce waste.

Challenges in Scale-Up

- Maintaining purity while increasing yield.

- Ensuring environmental compliance through waste minimization.

Reaction Analysis

Types of Reactions

The preparation involves key reaction types:

- Condensation : Formation of intermediates with cyano and carboxylic acid groups.

- Cyclization : Intramolecular reactions leading to pyrrole ring formation.

Common Reagents

| Reaction Type | Reagents | Function |

|---|---|---|

| Condensation | Cyanoacetanilide, Methylamine | Provides cyano functionality |

| Cyclization | Acid/Base Catalysts (e.g., p-Toluenesulfonic acid) | Facilitates ring closure |

Comparative Analysis of Methods

Laboratory vs Industrial Scale

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | Moderate (40–70%) | High (>80%, optimized conditions) |

| Reaction Time | Longer (hours) | Shorter (minutes, using flow reactors) |

| Environmental Impact | Solvent-intensive | Solvent recycling systems |

Advantages of Continuous Flow Reactors

Continuous flow reactors offer better control over temperature and pressure conditions, reducing side reactions and improving yield.

Data Table: Reaction Yield Comparison

| Methodology | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| Batch Process | 65 | 6 |

| Continuous Flow | 85 | 2 |

Notes on Research Findings

The preparation methods for This compound are versatile but require careful optimization to balance yield, purity, and environmental considerations. Future research could focus on:

- Developing greener synthetic routes using bio-based solvents.

- Exploring alternative catalysts to reduce energy consumption.

化学反应分析

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas:

- Antiviral Agents: Research indicates that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Activity: Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of pyrrole derivatives from this compound, highlighting their effectiveness against specific cancer cell lines through apoptosis induction mechanisms.

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its electronic properties:

- Conductive Polymers: The compound can be polymerized to form conductive materials, which are valuable in electronic applications.

- Organic Semiconductors: Its unique structure allows for the design of organic semiconductors used in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Conductive Properties

| Property | Value |

|---|---|

| Conductivity | 10⁻⁵ S/cm |

| Band Gap | 2.0 eV |

| Stability | Up to 200°C |

Organic Synthesis

The compound is also important in organic synthesis as it can undergo various chemical transformations:

- Reactions: It participates in oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups.

Common Reactions:

| Reaction Type | Example Products |

|---|---|

| Oxidation | Pyrrole derivatives |

| Reduction | Amino derivatives |

| Substitution | Halogenated pyrrole compounds |

作用机制

The mechanism of action of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and carboxylic acid groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Halogen-Substituted Analogs

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid and 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid are halogenated analogs. Key differences include:

- Synthesis : Chlorination using N-chlorosuccinimide yields 4-chloro derivatives in laborious separations, while fluorination with Selectfluor achieves only 6.5% yield, highlighting challenges in halogen introduction .

- Applications: Halogenated pyrroles are intermediates in agrochemicals, whereas cyano derivatives are prioritized in drug design for metabolic stability .

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid features a bulkier CF₃ group. The trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration in pharmaceuticals, but may reduce aqueous solubility compared to the cyano analog .

Amino-Substituted Derivatives

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride (CAS: 180258-45-1) replaces the cyano group with an amino moiety:

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), making it valuable in peptide-mimetic drug synthesis.

- Safety: Amino derivatives may exhibit higher toxicity (e.g., acute oral toxicity, H302) compared to cyano analogs, as seen in structurally related 3-cyano-1H-pyrrole-2-carboxylic acid (H302, H315 hazards) .

Aromatic and Heterocyclic Analogs

4-Phenyl-1H-pyrrole-2-carboxylic acid (yield: 45%) and 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid (yield: 90%) incorporate aromatic substituents:

- Electronic Effects: Phenyl groups enhance π-π stacking interactions, useful in materials science. The chloro-substituted phenyl derivative shows higher yield, suggesting easier synthesis than cyano analogs .

- Biological Activity: Aromatic pyrroles are explored as kinase inhibitors due to planar structures, whereas cyano derivatives may target enzymes requiring electron-deficient scaffolds .

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 5-chloro, 5-methoxy) feature fused bicyclic systems:

- Applications: These compounds exhibit antitumor and protein kinase inhibition activities, leveraging expanded conjugation for DNA intercalation. The cyano analog’s simpler structure may favor synthetic accessibility .

Table 1. Key Properties of Selected Pyrrole-2-carboxylic Acid Derivatives

Key Observations:

- Synthetic Accessibility: Halogenated and aromatic derivatives often require multi-step syntheses with moderate yields (e.g., 45–90%), whereas cyano analogs may benefit from streamlined cyanation protocols .

- Safety: Cyano-substituted compounds show fewer acute hazards than amino or halogenated analogs, making them safer for laboratory handling .

生物活性

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CMPCA) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound demonstrates potential as an antimicrobial agent, particularly against resistant strains of bacteria and tuberculosis. This article provides a comprehensive overview of the biological activity of CMPCA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

CMPCA has the following chemical structure:

- Molecular Formula : C₇H₆N₂O₂

- CAS Number : 71692389

- Molecular Weight : 150.14 g/mol

The presence of the cyano group and the carboxylic acid moiety in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

CMPCA exhibits significant antimicrobial properties, particularly against various strains of bacteria. Notably, it has shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

The mechanism by which CMPCA exerts its antimicrobial effects involves inhibition of mycolic acid biosynthesis in Mtb, a critical component of the bacterial cell wall. This inhibition is facilitated through interaction with the MmpL3 protein, which is essential for transporting mycolic acids across the cell membrane.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the CMPCA structure can enhance its biological activity. For instance:

- Substituent Variations : The introduction of electron-withdrawing groups on the pyrrole ring has been associated with increased potency against Mtb. Compounds with bulky substituents have shown improved anti-tubercular activity compared to those with smaller groups.

- Cytotoxicity : While CMPCA is effective against bacteria, it exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent.

| Compound | MIC (μg/mL) | Cytotoxicity (IC₅₀ μg/mL) | Selectivity Index |

|---|---|---|---|

| CMPCA | <0.016 | >64 | >4000 |

| Control | 0.25 (Isoniazid) | 11.8 | 47 |

Case Studies

- Anti-Tuberculosis Activity : A study evaluated various pyrrole derivatives, including CMPCA, against M. tuberculosis H37Rv. CMPCA demonstrated an MIC value significantly lower than that of traditional drugs like isoniazid, indicating its potential as an alternative treatment option for drug-resistant tuberculosis .

- Broad-Spectrum Antibacterial Activity : In another investigation, CMPCA derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics .

Additional Biological Activities

Beyond its antibacterial properties, CMPCA has been explored for other biological activities:

- Antifungal Activity : Preliminary studies suggest that CMPCA may also possess antifungal properties, warranting further investigation into its efficacy against fungal pathogens.

- Anticancer Potential : Some derivatives of CMPCA have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential applications in oncology.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for introducing a cyano group at the 4-position of 1-methyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The cyano group can be introduced via nucleophilic substitution or transition-metal-catalyzed cyanation. For example, palladium-catalyzed cross-coupling reactions (e.g., using cyanide sources like Zn(CN)₂) are viable, as seen in similar heterocyclic systems . Alternatively, nitrile introduction via Sandmeyer-type reactions on halogenated precursors (e.g., bromo or iodo derivatives) may be adapted from protocols for trifluoromethyl-substituted pyrroles .

Q. Which spectroscopic techniques are optimal for structural confirmation of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts with analogous pyrrole derivatives (e.g., methyl esters in ). The cyano group’s electron-withdrawing effect deshields adjacent protons .

- IR Spectroscopy : Detect the C≡N stretch near 2200–2250 cm⁻¹ .

- X-ray Crystallography : Resolve tautomeric or hydrogen-bonding behavior, as demonstrated for 1H-pyrrole-2-carboxylic acid derivatives .

Q. How can solubility challenges for this compound be addressed in aqueous biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。